molecular formula C14H11FN4 B2635930 1H-1,2,3-Triazol-5-amine, 4-(4-fluorophenyl)-1-phenyl- CAS No. 126158-52-9

1H-1,2,3-Triazol-5-amine, 4-(4-fluorophenyl)-1-phenyl-

Cat. No. B2635930
CAS RN: 126158-52-9
M. Wt: 254.268
InChI Key: OIJHJQKBMBBYER-UHFFFAOYSA-N
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Description

Triazoles are a class of organic compounds that contain a five-membered aromatic ring of two carbon atoms and three nitrogen atoms . They are used in various fields such as pharmaceuticals, agrochemicals, and functional materials due to their unique chemical properties .


Synthesis Analysis

Triazoles can be synthesized through several methods, including the Huisgen cycloaddition, a type of click chemistry . This reaction involves the 1,3-dipolar cycloaddition of an azide and an alkyne .


Molecular Structure Analysis

The triazole ring can exist in two isomeric forms: 1,2,3-triazole and 1,2,4-triazole . The difference lies in the positions of the nitrogen atoms in the ring .


Chemical Reactions Analysis

Triazoles can undergo various chemical reactions, including N-alkylation, N-arylation, and the Mannich reaction . They can also act as ligands in coordination chemistry .


Physical And Chemical Properties Analysis

Triazoles are generally stable compounds. They are resistant to oxidation and reduction, which contributes to their wide use in chemical synthesis . Their physical properties, such as melting point and solubility, can vary widely depending on their substituents .

Mechanism of Action

The mechanism of action of triazoles largely depends on their functional groups and the field of application . For instance, in medicinal chemistry, some triazoles act by inhibiting enzymes or binding to receptors .

Future Directions

The use of triazoles in various fields is expected to continue to grow. Their versatility and stability make them attractive for the development of new pharmaceuticals, agrochemicals, and materials .

properties

IUPAC Name

5-(4-fluorophenyl)-3-phenyltriazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN4/c15-11-8-6-10(7-9-11)13-14(16)19(18-17-13)12-4-2-1-3-5-12/h1-9H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIJHJQKBMBBYER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(N=N2)C3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-fluorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine

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